molecular formula C10H12Na2O5 B073753 Disodium cantharidin CAS No. 1465-77-6

Disodium cantharidin

Cat. No.: B073753
CAS No.: 1465-77-6
M. Wt: 258.18 g/mol
InChI Key: JFALSOLNDKMHAL-CSYCBQNYSA-L
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Description

Cantharidic Acid (sodium salt) is a hydrolysis product of cantharidin, a compound first isolated from Chinese blister beetles. It is known for its role as a selective inhibitor of protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2 (PP2A)

Mechanism of Action

Target of Action

Disodium Cantharidin primarily targets the Serine/threonine protein phosphatase 1 (PP1) catalytic subunit . It also interacts with other proteins such as MAPT, TOP2A, CENPF, and MEFV . These proteins play crucial roles in various cellular processes, including cell cycle regulation, transcriptional regulation, and autophagy .

Mode of Action

This compound is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion . Such degeneration results in the detachment of the tonofilaments that hold cells together .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptosis in tumor cells, blocks the cell cycle, and reverses multidrug resistance through various mechanisms . It also affects autophagy, transcription factors related transcriptional regulation, fatty acid metabolism, and immune response in hepatocellular carcinoma . The compound also causes a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, and mitochondrial membrane potential .

Pharmacokinetics

It is known that this compound is used clinically for the treatment of various solid tumors, especially liver cancer . Its clinical application is restricted due to its high toxicity, particularly towards the liver .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and necrosis in tumor cells . It also causes changes in mitochondrial structure and function, leading to a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, and mitochondrial membrane potential . The decrease/release of mitochondrial cytochrome c is also observed after this compound treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been observed that this compound induced adverse effects on soil invertase, phosphatase activities, and fungal gene structure, but these changes were transient . After about two weeks, the harmful effects owing to the application of this compound phased out and eventually became comparable with non-treated samples . This suggests that the environment can influence the action and stability of this compound.

Biochemical Analysis

Biochemical Properties

Disodium cantharidin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce apoptosis and inhibit the conversion of LC3-I to LC3-II, suppressing the expression of Beclin-1 . These interactions are crucial in understanding the biochemical properties of this compound.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce hepatotoxicity, focusing on the involvement of apoptotic and autophagic processes in hepatocyte injury .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce apoptosis through the activation of death receptors, such as Fas, TNFαR, DR3, DR4, and DR5 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Norcantharidin, a derivative of cantharidin, has been found to decrease tumor growth and prolong survival in animal models . Specific details about the dosage effects of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to cause disorders in glycerophospholipid, glycerol ester, and glycosylphosphatidylinositol (GPI)-anchored biosynthetic metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cantharidic Acid (sodium salt) can be synthesized through the hydrolysis of cantharidin. The process involves the reaction of cantharidin with a sodium hydroxide solution, leading to the formation of Cantharidic Acid (sodium salt). The reaction is typically carried out under controlled conditions to ensure the complete conversion of cantharidin to its sodium salt form .

Industrial Production Methods: Industrial production of Cantharidic Acid (sodium salt) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Cantharidic Acid (sodium salt) primarily undergoes hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The primary product of the hydrolysis reaction is Cantharidic Acid (sodium salt). Other derivatives can be formed through further chemical modifications, depending on the specific reactions and conditions applied .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Cantharidic Acid (sodium salt) is unique due to its selective inhibition of PP1 and PP2A, making it a valuable compound for studying protein phosphorylation and its role in cellular processes. Its reduced toxicity compared to cantharidin makes it a safer alternative for research and potential therapeutic applications .

Properties

IUPAC Name

disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFALSOLNDKMHAL-CSYCBQNYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465-77-6
Record name Disodium cantharidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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